molecular formula C28H44O2 B196370 Impurity of Doxercalciferol CAS No. 127516-23-8

Impurity of Doxercalciferol

Cat. No.: B196370
CAS No.: 127516-23-8
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-BLKIPSJVSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1beta-HydroxyVitaminD2, like other forms of Vitamin D, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of 1beta-HydroxyVitaminD2 is with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the action of Vitamin D . Upon binding to VDR, 1beta-HydroxyVitaminD2 can influence the transcription of various genes, thereby regulating a multitude of biological processes .

Cellular Effects

1beta-HydroxyVitaminD2 exerts several effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can stimulate the absorption of calcium and phosphate in the intestinal mucosa, thereby playing a crucial role in maintaining skeletal health .

Molecular Mechanism

The molecular mechanism of 1beta-HydroxyVitaminD2 involves its interaction with the VDR. Upon binding to VDR, it forms a complex that can bind to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D . This binding can modulate the transcription of these genes, leading to changes in the production of proteins that mediate the effects of Vitamin D .

Temporal Effects in Laboratory Settings

The effects of 1beta-HydroxyVitaminD2 can change over time in laboratory settings. For instance, studies have shown that Vitamin D2 and its derivatives, including 1beta-HydroxyVitaminD2, can increase total and free 25-hydroxyvitamin D levels more robustly than Vitamin D3 .

Metabolic Pathways

1beta-HydroxyVitaminD2 is involved in the metabolic pathway of Vitamin D2. Vitamin D2 is first converted into 25-hydroxyvitamin D2 in the liver, and then further hydroxylated at the 1 position in the kidney to form 1,25-dihydroxyvitamin D2, the bioactive form of Vitamin D2 . 1beta-HydroxyVitaminD2 is believed to be part of this metabolic pathway.

Transport and Distribution

Vitamin D and its metabolites, including 1beta-HydroxyVitaminD2, are transported in the blood bound to the Vitamin D Binding Protein (DBP) . DBP plays a key role in the bioavailability of Vitamin D and its metabolites. It is likely that 1beta-HydroxyVitaminD2 is also transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of 1beta-HydroxyVitaminD2 is likely to be similar to that of other Vitamin D metabolites. It is known that the VDR, the primary target of Vitamin D metabolites, is located in the nucleus of the cell . Therefore, it is plausible that 1beta-HydroxyVitaminD2, upon entering the cell, is transported to the nucleus where it exerts its effects.

Properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-BLKIPSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617847
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127516-23-8
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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